6-(2-Oxopentyl)pyran-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

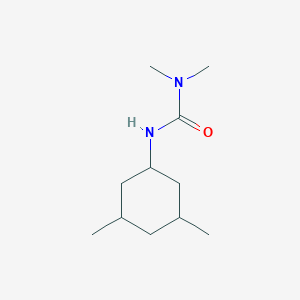

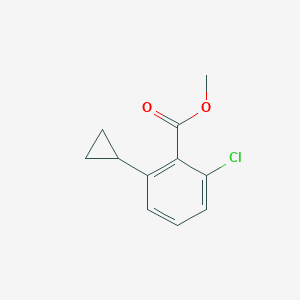

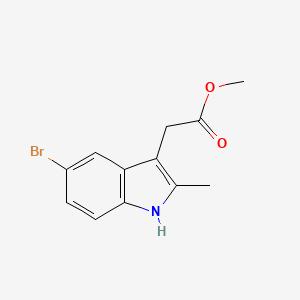

6-(2-Oxopentyl)pyran-2-one is a chemical compound belonging to the pyrone family. Pyrones are a class of six-membered conjugated cyclic esters that possess reactivity similar to lactones and 1,3-dienes . This compound is characterized by its unique structure, which includes a pyran ring substituted with a 2-oxopentyl group at the 6-position. It is known for its diverse applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

The synthesis of 6-(2-Oxopentyl)pyran-2-one can be achieved through several synthetic routes. One common method involves the coupling of the dianion of a dione with an aldehyde, followed by the formation of the pyran ring and subsequent oxidation . This process typically requires specific reaction conditions, including the use of Evans auxiliary and careful control of temperature and pH to avoid epimerization of sensitive positions.

Industrial production methods for this compound often involve the use of renewable sources. For example, pyrone synthesis from renewable sources can be achieved by preparing 3-acetoxy-2-oxo-2H-pyran-6-carboxylic salts and their derivatives from C6 aldaric acids . This approach not only provides an efficient synthetic route but also aligns with sustainable chemistry practices.

Analyse Des Réactions Chimiques

6-(2-Oxopentyl)pyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s electrophilic positions at C-2, C-4, and C-6 make it susceptible to nucleophilic attacks . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

For instance, the ring-opening of 2-pyrones, including this compound, can produce high-value chemicals such as hepta-2,5-diene-4-one and non-7-ene-2,6-dione . These reactions often require mild conditions and can be catalyzed by acids or bases.

Applications De Recherche Scientifique

6-(2-Oxopentyl)pyran-2-one has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of various biologically active molecules . Its antimicrobial, antiviral, cytotoxic, and antitumor properties make it valuable for drug development .

In biology, the compound has been studied for its antifungal activities. For example, 6-pentyl-2H-pyran-2-one, a similar compound, has shown significant oomyticidal activities against plant pathogenic fungi . This highlights its potential use in agricultural applications for controlling plant diseases.

In the medical field, this compound’s bioavailability and low molecular weight make it a promising candidate for developing effective anti-AIDS drugs . Additionally, its luminescence properties have been explored for the development of organic light-emitting devices .

Mécanisme D'action

The mechanism of action of 6-(2-Oxopentyl)pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, 6-pentyl-2H-pyran-2-one has been shown to exert its antifungal effects by activating the TOR pathway in phytopathogenic oomycetes . This activation leads to the up-regulation of TOR pathway-related genes, which in turn affects the growth and virulence of the pathogen.

Protein-ligand binding analyses have revealed stable affinities between the compound and various proteins, suggesting that it can effectively disrupt metabolic processes in target organisms . This mechanism underscores the compound’s potential as a therapeutic agent.

Comparaison Avec Des Composés Similaires

6-(2-Oxopentyl)pyran-2-one can be compared with other similar compounds, such as 6-(4-Oxopentyl)-2H-pyran-2-one and 6-pentyl-2H-pyran-2-one . These compounds share a similar pyran ring structure but differ in the nature and position of their substituents.

6-(4-Oxopentyl)-2H-pyran-2-one: This compound has a similar structure but with the oxopentyl group at the 4-position.

6-pentyl-2H-pyran-2-one: Known for its antifungal properties, this compound has a pentyl group instead of an oxopentyl group.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activities. This makes it a valuable compound for various scientific and industrial applications.

Propriétés

Numéro CAS |

24203-80-3 |

|---|---|

Formule moléculaire |

C10H12O3 |

Poids moléculaire |

180.20 g/mol |

Nom IUPAC |

6-(2-oxopentyl)pyran-2-one |

InChI |

InChI=1S/C10H12O3/c1-2-4-8(11)7-9-5-3-6-10(12)13-9/h3,5-6H,2,4,7H2,1H3 |

Clé InChI |

PXZVIZODPMKSQE-UHFFFAOYSA-N |

SMILES canonique |

CCCC(=O)CC1=CC=CC(=O)O1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl cyano[(E)-(4-nitrophenyl)diazenyl]acetate](/img/structure/B14007510.png)

![1-Ethyl-4-[(4-methylphenyl)sulfonyl]benzene](/img/structure/B14007525.png)

![6H-Dibenzo[b,d]thiopyran](/img/structure/B14007533.png)

![4-[4-(3-phenylphenyl)phenyl]-6-[4-[3-(3-phenylphenyl)phenyl]phenyl]dibenzofuran](/img/structure/B14007539.png)